Tartronate

描述

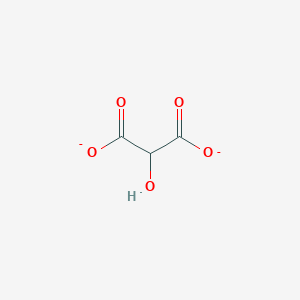

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBFUDYVXSDBQM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O5-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Metabolic Crossroads: A Technical Guide to the Role of Tartronate Semialdehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronate semialdehyde (TSA) is a pivotal, yet often overlooked, metabolite at the intersection of several key metabolic pathways, primarily in microorganisms and plants. This document provides a comprehensive technical overview of the metabolic significance of TSA, focusing on its synthesis, conversion, and the enzymes that catalyze these transformations. Particular emphasis is placed on the kinetic properties of this compound Semialdehyde Reductase (TSR) and this compound-Semialdehyde Synthase (TSS), also known as Glyoxylate (B1226380) Carboligase (GCL). This guide consolidates quantitative data, details experimental protocols, and presents metabolic pathways and experimental workflows through logical diagrams to serve as a critical resource for researchers in metabolism and drug development.

Introduction

This compound semialdehyde, also known as 2-hydroxy-3-oxopropanoate, is a three-carbon α-hydroxy aldehyde that serves as a key intermediate in the metabolism of C2 and C3 compounds.[1] Its strategic position allows it to connect pathways such as the glyoxylate cycle, glycerol (B35011) metabolism, and photorespiration. The study of TSA metabolism is crucial for understanding microbial carbon assimilation, plant physiology, and for the development of novel metabolic engineering strategies for the bioproduction of valuable chemicals. This guide aims to provide a detailed technical examination of the metabolic role of this compound semialdehyde, equipping researchers with the necessary information to explore its potential in various biotechnological and therapeutic applications.

Metabolic Pathways Involving this compound Semialdehyde

This compound semialdehyde is primarily involved in two interconnected metabolic routes: the glycerate pathway and the glyoxylate assimilation pathway.

The Glycerate Pathway

The glycerate pathway is a central route for the assimilation of C2 compounds, such as glyoxylate, into the central carbon metabolism. In this pathway, this compound semialdehyde is a key intermediate that is converted to D-glycerate, which can then be phosphorylated to enter glycolysis.

The key enzymatic steps involving this compound semialdehyde in the glycerate pathway are:

-

Synthesis of this compound Semialdehyde: Two molecules of glyoxylate are condensed to form one molecule of this compound semialdehyde and one molecule of carbon dioxide. This reaction is catalyzed by This compound-semialdehyde synthase (TSS) , also known as glyoxylate carboligase (GCL) .

-

Reduction of this compound Semialdehyde: this compound semialdehyde is reduced to D-glycerate in an NADH or NADPH-dependent reaction catalyzed by This compound semialdehyde reductase (TSR) .[2][3]

Role in Glycerol Metabolism

In some organisms, such as the fungus Ustilago maydis, this compound semialdehyde reductase plays a significant role in glycerol assimilation.[2][4][5][6] Glycerol can be oxidized to glyceraldehyde, which is then converted to D-glycerate via this compound semialdehyde. This pathway highlights the versatility of TSA metabolism in utilizing different carbon sources.

Key Enzymes in this compound Semialdehyde Metabolism

The metabolism of this compound semialdehyde is primarily governed by two key enzymes: this compound-semialdehyde synthase (glyoxylate carboligase) and this compound semialdehyde reductase.

This compound-Semialdehyde Synthase (Glyoxylate Carboligase)

This compound-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase (GCL), catalyzes the ligation of two glyoxylate molecules to form this compound semialdehyde and CO2.[7][8] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is a key entry point for glyoxylate into the glycerate pathway.[9]

The kinetic parameters of GCL have been characterized in several organisms, with a notable focus on engineering this enzyme for synthetic biology applications.

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli (Wild-Type) | Glyoxylate | 1.4 | 12.5 | 8900 | [10] |

| Methylorubrum extorquens (Engineered MeOXC4) | Formaldehyde | 5 | 0.02 | 4 | [10][11] |

| Methylorubrum extorquens (Engineered MeOXC4) | Formyl-CoA | 0.3 | - | - | [10][11] |

This compound Semialdehyde Reductase

This compound semialdehyde reductase (EC 1.1.1.60) catalyzes the reversible NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[2][3] This enzyme is a member of the β-hydroxyacid dehydrogenase family and is crucial for the final step of the glycerate pathway.[2]

The kinetic properties of TSR have been most extensively studied in the fungus Ustilago maydis.

| Organism | Substrate | Cofactor | Km (mM) | Vmax (U/mg) | Reference(s) |

| Ustilago maydis | Tartronic semialdehyde | NADH | 0.19 ± 0.03 | 15.6 ± 0.3 | [2] |

| Ustilago maydis | D-Glycerate | NAD+ | 17.7 | 1.8 | [2] |

| Ustilago maydis | L-Glycerate | NAD+ | 123.2 | 0.2 | [2] |

| Ustilago maydis | D-Glycerate | NADP+ | - | - | [2] |

Experimental Protocols

Spectrophotometric Assay for this compound Semialdehyde Reductase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound semialdehyde reductase by monitoring the oxidation of NADH or NADPH at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Glycine buffer (1 M, pH 8.5)

-

β-NAD+ or β-NADP+ stock solution (10 mM)

-

DL-glyceric acid stock solution (100 mM) or this compound semialdehyde solution

-

Purified TSR enzyme preparation

-

Ultrapure water

Procedure:

-

Prepare a reaction mixture in a final volume of 200 µL containing:

-

50 mM Glycine buffer, pH 8.5

-

100 µM β-NAD+ or β-NADP+

-

2 mM DL-glyceric acid (for the reverse reaction) or a suitable concentration of this compound semialdehyde (for the forward reaction)

-

-

Pre-warm the reaction mixture to the desired temperature (e.g., 40°C).

-

Initiate the reaction by adding 10 µL of the enzyme preparation.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time.

-

Calculate the rate of NADH or NADPH oxidation using the molar extinction coefficient (ε) of 6220 M-1cm-1.[3]

Unit Definition: One unit of activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH or NADPH per minute under the specified conditions.[2]

Coupled Enzyme Assay for Glyoxylate Carboligase Activity

The activity of glyoxylate carboligase can be determined using a coupled enzyme assay where the product, this compound semialdehyde, is immediately reduced by this compound semialdehyde reductase, and the accompanying oxidation of NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.7)

-

Glyoxylate stock solution

-

Thiamine pyrophosphate (ThDP) stock solution (e.g., 10 mM)

-

MgCl2 stock solution (e.g., 100 mM)

-

NADH stock solution (e.g., 10 mM)

-

Purified this compound Semialdehyde Reductase (TSR)

-

Purified Glyoxylate Carboligase (GCL) enzyme preparation

Procedure:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

ThDP

-

MgCl2

-

NADH

-

An excess of purified TSR

-

-

Add the glyoxylate substrate to the reaction mixture.

-

Initiate the reaction by adding the GCL enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the activity of GCL, as TSR is not rate-limiting.

Regulatory and Signaling Roles

Despite its central role as a metabolic intermediate, there is currently no substantial evidence to suggest that this compound semialdehyde functions as a signaling molecule or a primary metabolic regulator. Its concentration is likely tightly controlled by the activities of GCL and TSR to prevent its accumulation, as aldehydes can be reactive and potentially toxic to cells. Research has primarily focused on the regulation of the enzymes that produce and consume TSA, rather than on TSA itself acting as an allosteric effector or signaling molecule. However, this compound semialdehyde phosphate, a phosphorylated derivative, has been shown to be a potent inhibitor of yeast enolase, suggesting a potential regulatory role for its phosphorylated form in glycolysis.[12]

Conclusion and Future Perspectives

This compound semialdehyde is a critical metabolic intermediate that provides a key link between C2 and C3 metabolism in a variety of organisms. The enzymes responsible for its synthesis and reduction, glyoxylate carboligase and this compound semialdehyde reductase, are central to these pathways. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers investigating these enzymes and their metabolic context.

Future research in this area will likely focus on:

-

Discovering and characterizing novel TSR and GCL enzymes from diverse organisms to expand the biocatalytic toolbox.

-

Engineering these enzymes for enhanced stability, substrate specificity, and catalytic efficiency for applications in synthetic biology and metabolic engineering.

-

Elucidating the regulatory mechanisms that control the flux through the this compound semialdehyde-dependent pathways in various organisms.

-

Investigating the potential inhibitory or regulatory roles of this compound semialdehyde and its derivatives on other metabolic enzymes.

A deeper understanding of the metabolic role of this compound semialdehyde will undoubtedly open new avenues for the development of sustainable biotechnological processes and potentially new therapeutic interventions.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. rsc.org [rsc.org]

- 3. This compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis | PLOS One [journals.plos.org]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. kirstenhofmockel.org [kirstenhofmockel.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

Tartronate in Glyoxylate and Dicarboxylate Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxylate (B1226380) and dicarboxylate metabolic pathways are central to carbon metabolism, particularly in organisms capable of utilizing two-carbon compounds for growth. Within this network, the conversion of glyoxylate to tartronate serves as a critical junction, enabling the assimilation of carbon into central pathways like glycolysis. This technical guide provides an in-depth examination of the core biochemical reactions involving this compound, focusing on the key enzymes: this compound-Semialdehyde Synthase (also known as Glyoxylate Carboligase) and this compound Semialdehyde Reductase. We present a consolidation of known quantitative enzyme kinetics, detailed experimental protocols for enzymatic assays and metabolic flux analysis, and visualizations of the core pathway, regulatory logic, and experimental workflows to facilitate a comprehensive understanding for researchers in metabolic engineering and drug discovery.

The Core Biochemical Pathway

In many bacteria and fungi, the metabolism of glyoxylate proceeds through a specialized pathway that funnels carbon skeletons towards three-carbon intermediates suitable for glycolysis. This pathway begins with the condensation of two glyoxylate molecules.

The key steps are:

-

Synthesis of this compound Semialdehyde : Two molecules of glyoxylate are condensed by the enzyme this compound-Semialdehyde Synthase (TSS), also known as Glyoxylate Carboligase (GCL). This reaction involves the decarboxylation of one glyoxylate molecule to form a C2 intermediate, which then attacks the second glyoxylate molecule, yielding one molecule of this compound semialdehyde and releasing one molecule of CO2.[1][2]

-

Reduction to D-Glycerate : The resulting this compound semialdehyde is then reduced to D-glycerate by the enzyme this compound Semialdehyde Reductase (TSR), a reaction that typically utilizes NADH or NADPH as a cofactor.[3]

-

Entry into Glycolysis : D-glycerate can be subsequently phosphorylated by glycerate kinase to form 2-phosphoglycerate, a key intermediate in the glycolytic pathway, thus completing the assimilation of glyoxylate-derived carbon into central metabolism.[4]

The overall conversion is summarized in the diagram below.

Key Enzymes and Quantitative Data

The efficiency and regulation of this pathway are dictated by the kinetic properties of its core enzymes.

This compound-Semialdehyde Synthase (EC 4.1.1.47)

Also known as Glyoxylate Carboligase (GCL), this enzyme belongs to the family of lyases and is a thiamine (B1217682) diphosphate (B83284) (ThDP) and FAD-dependent enzyme.[2] It is unique among ThDP-dependent enzymes as it often lacks the canonical glutamate (B1630785) residue typically involved in cofactor interaction, using a valine instead in organisms like E. coli.[5] This substitution impacts the reaction mechanism but allows for efficient catalysis.[5]

While comprehensive kinetic data is sparse across multiple species, studies on E. coli GCL provide insight into its functional characteristics.

| Parameter | Value / Observation | Organism | Reference |

| Cofactors | Thiamine Diphosphate (ThDP), FAD, Mg²⁺ | Escherichia coli | [2][6] |

| pH Optimum | 7.0 - 7.7 | Escherichia coli (Wild-Type) | [6][7] |

| Substrate Specificity | Primarily acts on glyoxylate. Can utilize pyruvate (B1213749) as a donor to form acetylglycolate with glyoxylate as an acceptor in certain mutants (e.g., I393A). | Escherichia coli | [6] |

| Structural Homology | High sequence similarity to acetohydroxy acid synthases (AHAS) and pyruvate oxidase. | Escherichia coli | [8] |

This compound Semialdehyde Reductase (EC 1.1.1.60)

TSR is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible NAD(P)H-dependent reduction of this compound semialdehyde to glycerate.[3] Detailed kinetic studies on the recombinant TSR from the fungus Ustilago maydis (rTsr1) have provided precise quantitative data.

| Substrate / Cofactor | Kₘ (mM) | Vₘₐₓ (U/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |

| Reduction Reaction | ||||

| Tartronic Semialdehyde | 0.19 ± 0.03 | 118.4 ± 2.1 | 63.8 | 335.8 |

| NADH | 0.04 ± 0.01 | - | - | - |

| Oxidation Reaction | ||||

| D-Glycerate | 17.7 ± 1.1 | 1.8 ± 0.1 | 0.97 | 0.05 |

| L-Glycerate | 123.2 ± 15.6 | 1.9 ± 0.1 | 1.03 | 0.008 |

| NAD⁺ | 0.43 ± 0.02 | - | - | - |

| NADP⁺ | 0.13 ± 0.01 | - | - | - |

| Data sourced from Liu et al. (2011) for recombinant this compound Semialdehyde Reductase (rTsr1) from Ustilago maydis.[3] |

The data clearly indicate a strong kinetic preference for the reduction of this compound semialdehyde over the oxidation of glycerate, suggesting the metabolic flow is strongly favored towards glycerate production.[3] The enzyme also displays a much higher affinity for D-glycerate over L-glycerate and shows dual cofactor specificity, with a higher affinity for NADP⁺.[3]

Genetic Regulation of the Pathway

In bacteria, genes for metabolic pathways are often organized into operons to ensure coordinated expression. In Escherichia coli, the genes required for the conversion of glyoxylate to glycerate, including glyoxylate carboligase (gcl), this compound semialdehyde reductase (glxR), and glycerate kinase (glxK), are co-located in the glc operon. The expression of this operon is controlled by a complex regulatory network, primarily induced by the presence of glycolate (B3277807) or glyoxylate. This ensures that the enzymatic machinery is synthesized only when its substrate is available, preventing wasteful protein production.

Experimental Protocols

Accurate measurement of enzyme activity and metabolic flux is crucial for studying the this compound pathway.

Protocol: this compound Semialdehyde Reductase (TSR) Activity Assay

This protocol is based on a continuous spectrophotometric rate determination by monitoring the oxidation of NAD(P)H.

Principle: The activity of TSR is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the reduction of this compound semialdehyde.

Materials:

-

Spectrophotometer or microplate reader capable of reading at 340 nm.

-

Temperature-controlled cuvette or plate holder (e.g., 37°C or 40°C).

-

Reaction Buffer: 50 mM Glycine buffer, pH 8.5.

-

Substrate: this compound semialdehyde solution (e.g., 10 mM stock).

-

Cofactor: 10 mM NADH or NADPH stock solution.

-

Enzyme Preparation: Purified TSR or cell lysate.

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette. For a 200 µL final volume:

-

180 µL Reaction Buffer.

-

10 µL Cofactor solution (final concentration ~0.5 mM).

-

Variable volume of enzyme preparation (e.g., 1-10 µL).

-

-

Pre-incubate the mixture at the desired temperature (e.g., 40°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of the this compound semialdehyde substrate (final concentration ~0.5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹) to convert the rate into µmol/min (Units). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Protocol: this compound-Semialdehyde Synthase (GCL) Activity Assay

This can be performed as a coupled assay with TSR or via direct detection.

Principle (Coupled Assay): The product of the GCL reaction, this compound semialdehyde (TSA), is immediately reduced by an excess of this compound Semialdehyde Reductase (TSR), leading to the oxidation of NADH. The rate of NADH disappearance, monitored at 340 nm, is proportional to the GCL activity.

Materials:

-

All materials from the TSR assay.

-

Purified this compound Semialdehyde Reductase (TSR) as the coupling enzyme.

-

Substrate: Glyoxylate solution (e.g., 200 mM stock).

-

Cofactors for GCL: ThDP (e.g., 10 mM) and MgCl₂ (e.g., 500 mM).

Procedure:

-

Prepare a reaction mixture in a cuvette. For a 1 mL final volume:

-

50 mM Potassium Phosphate buffer, pH 7.7.

-

5 mM MgCl₂.

-

0.1 mM ThDP.

-

0.2 mM NADH.

-

5-10 units of purified TSR.

-

Enzyme preparation (GCL).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding glyoxylate to a final concentration of 10-20 mM.

-

Monitor the decrease in absorbance at 340 nm as described in the TSR assay protocol. The rate is now limited by and proportional to the GCL activity.

Advanced Analysis: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

To understand the flow of carbon (flux) through the this compound pathway relative to interconnected pathways in vivo, ¹³C-MFA is the gold standard. This technique involves feeding cells a carbon source labeled with the stable isotope ¹³C and measuring its incorporation into downstream metabolites.

Workflow Overview: The process is a multi-step procedure requiring careful experimental design, precise analytical measurements, and computational modeling.

Detailed Protocol Steps:

-

Experimental Design : Select an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will generate unique labeling patterns in the metabolites of interest. Parallel labeling experiments with different tracers can improve flux resolution.

-

Tracer Experiment : Grow cells on a medium containing the labeled substrate. For steady-state MFA, cells must be cultured for a sufficient duration (typically 5-7 doublings) to ensure isotopic equilibrium, where the labeling patterns of intracellular metabolites become constant.

-

Sample Processing : Rapidly quench metabolic activity (e.g., using cold methanol) to preserve the metabolic state. Extract intracellular metabolites using appropriate solvent systems.

-

Isotopic Labeling Measurement : Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This determines the mass isotopomer distributions (MIDs) of key metabolites, particularly proteinogenic amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism.

-

Flux Estimation : Use specialized software (e.g., INCA, WUflux) to fit a computational model of the cell's metabolic network to the experimentally determined MIDs. The model iteratively calculates fluxes until the simulated MIDs best match the measured MIDs.

-

Statistical Analysis : Perform goodness-of-fit tests to validate the model and calculate confidence intervals for the estimated fluxes, ensuring the statistical significance of the results.

Conclusion and Future Directions

The this compound pathway represents a key adaptive strategy for carbon assimilation from glyoxylate, directly linking it to central energy metabolism. The kinetic properties of its constituent enzymes, this compound-Semialdehyde Synthase and this compound Semialdehyde Reductase, are finely tuned to favor a unidirectional flow towards glycolysis. For researchers in drug development, these enzymes, particularly in pathogenic microbes that rely on the glyoxylate cycle for virulence, present potential targets for inhibition. For metabolic engineers, understanding the flux and regulation of this pathway is critical for optimizing the production of value-added chemicals from C2 feedstocks. Future research employing advanced techniques like ¹³C-MFA will be essential to fully quantify the dynamics of this pathway in vivo and to elucidate its allosteric and transcriptional regulatory mechanisms across a wider range of organisms.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. This compound-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 3. This compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4′-aminopyrimidinium and the 1′,4′-iminopyrimidine tautomeric forms in the absence of the conserved glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4'-aminopyrimidinium and 1',4'-iminopyrimidine tautomeric forms in the absence of the conserved glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular cloning, DNA sequencing, and biochemical analyses of Escherichia coli glyoxylate carboligase. An enzyme of the acetohydroxy acid synthase-pyruvate oxidase family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Tartronate Semialdehyde in Photorespiration: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration is a metabolic pathway that recycles 2-phosphoglycolate (B1263510), a toxic byproduct of the oxygenase activity of RuBisCO. While essential for C3 plants, this process is energetically costly and leads to the loss of fixed carbon and nitrogen. Consequently, significant research has been directed towards engineering more efficient photorespiratory bypasses. A key intermediate in several of these synthetic pathways is tartronate semialdehyde, a molecule not found in the canonical photorespiratory cycle of higher plants. This technical guide provides an in-depth exploration of the function of this compound semialdehyde within the context of these engineered photorespiratory bypasses. It details the enzymatic reactions that produce and consume this compound semialdehyde, presents quantitative kinetic data for the involved enzymes, and provides comprehensive experimental protocols for their characterization. This guide serves as a critical resource for researchers aiming to understand and engineer more efficient photosynthetic systems.

Introduction: The Native Photorespiratory Pathway

Photorespiration, also known as the C2 cycle, is a crucial metabolic process in C3 plants that mitigates the consequences of the oxygenase reaction of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). When RuBisCO fixes O₂ instead of CO₂, it produces one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of the toxic two-carbon compound 2-phosphoglycolate (2-PG). The photorespiratory pathway salvages the carbon from 2-PG by converting two molecules of it into one molecule of 3-PGA, with the release of one molecule of CO₂ and one molecule of ammonia (B1221849) (NH₃). This intricate process involves a series of enzymatic reactions distributed across three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

A key step in the peroxisomal part of the pathway is the conversion of hydroxypyruvate to glycerate. In the native pathway of higher plants, this reaction is primarily catalyzed by NADH-dependent hydroxypyruvate reductase (HPR1) and to a lesser extent by a cytosolic NADPH-dependent isoform (HPR2)[1][2][3]. The resulting glycerate is then transported to the chloroplast, phosphorylated to 3-PGA, and re-enters the Calvin-Benson cycle. It is important to note that This compound semialdehyde is not an intermediate in the canonical photorespiratory pathway of higher plants.

The Role of this compound Semialdehyde in Synthetic Photorespiratory Bypasses

The inherent inefficiencies of the native photorespiratory pathway, including the loss of a previously fixed carbon atom as CO₂ and the energy-intensive re-assimilation of ammonia, have spurred the development of synthetic bypasses to improve photosynthetic efficiency[4]. Several of these engineered pathways introduce bacterial enzymes into plant chloroplasts or peroxisomes to create a more direct route for metabolizing photorespiratory intermediates. In these synthetic pathways, this compound semialdehyde emerges as a central intermediate.

These bypasses typically aim to convert the photorespiratory intermediate glyoxylate (B1226380) directly to glycerate, thus circumventing the mitochondrial steps that release CO₂ and ammonia. This is achieved by the introduction of two key bacterial enzymes:

-

Glyoxylate Carboligase (GCL) (EC 4.1.1.47): This enzyme catalyzes the condensation of two molecules of glyoxylate to form one molecule of this compound semialdehyde and one molecule of CO₂[5][6].

-

This compound Semialdehyde Reductase (TSR) (EC 1.1.1.60): This enzyme then reduces this compound semialdehyde to D-glycerate, typically using NADH or NADPH as a cofactor[7][8].

By localizing these enzymes within the chloroplasts, the released CO₂ from the GCL reaction can be immediately re-fixed by RuBisCO, thus creating a CO₂-concentrating mechanism and enhancing photosynthetic efficiency[4].

Another proposed bypass involves the introduction of bacterial hydroxypyruvate isomerase (HYI) (EC 5.3.1.22) into peroxisomes. This enzyme would convert hydroxypyruvate, an intermediate of the native pathway, into this compound semialdehyde[7]. This this compound semialdehyde could then be reduced to glycerate by an endogenous or introduced this compound semialdehyde reductase. However, the in-planta efficacy of this specific bypass is less established.

Quantitative Data on Key Enzymes

The efficiency of any synthetic bypass is critically dependent on the kinetic properties of the introduced enzymes. The following tables summarize key kinetic parameters for glyoxylate carboligase and this compound semialdehyde reductase from various sources. It is important to note that these values were determined in vitro and may vary in the complex cellular environment of a plant.

Table 1: Kinetic Parameters of Glyoxylate Carboligase (GCL)

| Source Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH Optimum | Reference |

| Escherichia coli | Glyoxylate | ~1.0-5.0 | ~10-20 | ~2,000-20,000 | 7.0-7.7 | [1][5][9] |

| Escherichia coli (V51D mutant) | Glyoxylate | - | - | - | 6.0-6.2 | [1][5][9] |

Table 2: Kinetic Parameters of this compound Semialdehyde Reductase (TSR)

| Source Organism | Substrate | Cofactor | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH Optimum | Reference |

| Ustilago maydis | This compound Semialdehyde | NADH | 0.19 ± 0.03 | - | - | - | - | [7] |

| Ustilago maydis | D-Glycerate | NAD⁺ | 17.7 | - | - | - | - | [7] |

| Ustilago maydis | L-Glycerate | NAD⁺ | 123.2 | - | - | - | - | [7] |

| Pseudomonas sp. | Glyoxylate | NADPH | high | - | - | - | 6.0-6.8 | [10] |

| Pseudomonas sp. | Hydroxypyruvate | NADPH | high | - | - | - | 6.0-6.8 | [10] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in the this compound semialdehyde-mediated photorespiratory bypass.

Recombinant Expression and Purification of Glyoxylate Carboligase and this compound Semialdehyde Reductase from E. coli

Objective: To produce and purify recombinant GCL and TSR for in vitro characterization.

Principle: The genes encoding GCL and TSR are cloned into an E. coli expression vector, typically with an affinity tag (e.g., His-tag) to facilitate purification. The protein is overexpressed by induction and then purified from the cell lysate using affinity chromatography.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with cloned GCL or TSR gene (e.g., pET vector with N-terminal His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE equipment and reagents

-

Protein concentration assay reagents (e.g., Bradford assay)

Protocol:

-

Transformation: Transform the expression plasmid into competent E. coli cells and select for transformants on an appropriate antibiotic plate.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Determine the protein concentration of the purified fractions.

Enzyme Activity Assay for Glyoxylate Carboligase (GCL)

Objective: To determine the catalytic activity of GCL.

Principle: The activity of GCL can be measured using a coupled enzyme assay with this compound semialdehyde reductase (TSR). GCL produces this compound semialdehyde from glyoxylate, and TSR then reduces this compound semialdehyde to glycerate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the GCL activity.

Materials:

-

Purified GCL enzyme

-

Purified TSR enzyme (as the coupling enzyme)

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.7)

-

Glyoxylate solution

-

NADH solution

-

Thiamine pyrophosphate (TPP) solution (cofactor for GCL)

-

MgCl₂ solution

-

Spectrophotometer capable of measuring at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer, TPP, MgCl₂, NADH, and an excess of TSR.

-

Add the purified GCL enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding glyoxylate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GCL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound semialdehyde per minute under the specified conditions.

Enzyme Activity Assay for this compound Semialdehyde Reductase (TSR)

Objective: To determine the catalytic activity of TSR.

Principle: The activity of TSR is measured by monitoring the substrate-dependent oxidation of NADH or NADPH to NAD⁺ or NADP⁺, respectively. The decrease in absorbance at 340 nm is directly proportional to the TSR activity.

Materials:

-

Purified TSR enzyme

-

Assay buffer (e.g., 100 mM MOPS-KOH, pH 7.4)

-

This compound semialdehyde solution (can be synthesized from hydroxypyruvate)

-

NADH or NADPH solution

-

Spectrophotometer capable of measuring at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer and NADH or NADPH.

-

Add the purified TSR enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding this compound semialdehyde.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). One unit of TSR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Logical Relationships and Signaling Pathways

The engineering of photorespiratory bypasses involving this compound semialdehyde is a prime example of synthetic biology applied to enhance plant metabolism. The logical flow of this approach is to introduce a more efficient metabolic route that outcompetes the native pathway for a key substrate, in this case, glyoxylate.

Conclusion and Future Perspectives

This compound semialdehyde, while absent in the native photorespiratory pathway of higher plants, is a pivotal intermediate in synthetic bypasses designed to enhance photosynthetic efficiency. The introduction of bacterial enzymes such as glyoxylate carboligase and this compound semialdehyde reductase into plant chloroplasts has been shown to create a more efficient route for the metabolism of glyoxylate, thereby reducing the carbon and nitrogen losses associated with photorespiration.

Future research in this area will likely focus on several key aspects:

-

Enzyme Optimization: Improving the kinetic properties and stability of the introduced enzymes within the plant cellular environment through protein engineering.

-

Subcellular Targeting: Optimizing the subcellular localization of the bypass enzymes to maximize their efficiency and minimize any potential negative impacts on other metabolic pathways.

-

Transcriptional Regulation: Fine-tuning the expression levels of the bypass enzymes to match the metabolic flux through the photorespiratory pathway under different environmental conditions.

-

Field Trials: Rigorous testing of engineered plants in field conditions to assess their performance and agronomic potential.

The continued exploration of this compound semialdehyde-mediated photorespiratory bypasses holds significant promise for the development of crops with enhanced photosynthetic capacity and greater yields, contributing to global food security in the face of a changing climate. This technical guide provides a foundational resource for researchers engaged in this exciting and impactful field.

References

- 1. portlandpress.com [portlandpress.com]

- 2. ltt.uni-rostock.de [ltt.uni-rostock.de]

- 3. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4'-aminopyrimidinium and 1',4'-iminopyrimidine tautomeric forms in the absence of the conserved glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4′-aminopyrimidinium and the 1′,4′-iminopyrimidine tautomeric forms in the absence of the conserved glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Tartronate: A Pivotal Intermediate in Microbial Carbohydrate Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tartronate, and its semialdehyde precursor, represent a critical metabolic node in various microorganisms, linking glyoxylate (B1226380) metabolism with central carbohydrate pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the this compound semialdehyde pathway, detailing the key enzymatic reactions, their physiological significance, and potential as a target for antimicrobial drug development. Through a synthesis of current research, this document offers detailed experimental protocols, quantitative enzymatic data, and visual representations of the metabolic pathways to support advanced research and development in this area.

Introduction: The Significance of the this compound Semialdehyde Pathway

In the intricate web of microbial metabolism, the ability to utilize a diverse range of carbon sources is paramount for survival and proliferation. The this compound semialdehyde pathway is a key metabolic route that enables certain bacteria and fungi to assimilate two-carbon compounds, like glyoxylate, into the central metabolism.[1][2][3] This pathway is particularly significant in organisms that utilize the glyoxylate shunt, a modified version of the TCA cycle that bypasses the CO2-evolving steps, allowing for the net conversion of acetyl-CoA to carbohydrates. The conversion of glyoxylate to this compound semialdehyde and subsequently to D-glycerate provides a direct entry point into the lower part of glycolysis.[1][4] Understanding this pathway is not only crucial for comprehending microbial carbon metabolism but also presents opportunities for the development of novel antimicrobial agents targeting these unique metabolic capabilities.

The Core Metabolic Pathway: From Glyoxylate to Phosphoglycerate

The this compound semialdehyde pathway consists of a series of enzymatic reactions that funnel glyoxylate into the central metabolic pathway. The key steps are outlined below.

Step 1: Synthesis of this compound Semialdehyde

The pathway is initiated by the condensation of two molecules of glyoxylate to form this compound semialdehyde, a reaction catalyzed by glyoxylate carboligase (EC 4.1.1.47), also known as this compound-semialdehyde synthase.[1][5] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme decarboxylates one molecule of glyoxylate and ligates the resulting intermediate to a second molecule of glyoxylate.[1]

Reaction: 2 Glyoxylate ⇌ this compound semialdehyde + CO₂

This enzyme is a key control point in the pathway and is found in various bacteria, including Escherichia coli.[1][5]

Step 2: Reduction to D-Glycerate

The this compound semialdehyde is then reduced to D-glycerate by the action of This compound semialdehyde reductase (EC 1.1.1.60).[6][7] This enzyme utilizes NADH or NADPH as a reducing equivalent.[6][7]

Reaction: this compound semialdehyde + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺

This step is crucial as it produces D-glycerate, an intermediate that can be readily phosphorylated to enter glycolysis.[4][6] In some organisms, like Ustilago maydis, this enzyme has been identified as a rate-limiting step in glycerol (B35011) assimilation.[6]

Step 3: Phosphorylation and Entry into Glycolysis

Finally, D-glycerate is phosphorylated by glycerate kinase (EC 2.7.1.31) to yield 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific enzyme.[1][4] 3-phosphoglycerate (B1209933) is a direct intermediate of the glycolytic pathway.[1]

Reaction: D-Glycerate + ATP ⇌ 3-Phospho-D-glycerate + ADP

This final step completes the assimilation of glyoxylate-derived carbon into the central metabolic machinery of the cell.

Below is a diagram illustrating the core this compound semialdehyde pathway and its connection to central metabolism.

Caption: The this compound Semialdehyde Pathway connecting the Glyoxylate Cycle to Glycolysis.

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound semialdehyde pathway are dictated by the kinetic properties of its constituent enzymes. A summary of available quantitative data is presented below.

| Enzyme | Organism | Substrate(s) | K_m (mM) | V_max (U/mg) | Cofactor(s) | Reference(s) |

| Glyoxylate Carboligase | Escherichia coli | Glyoxylate | - | - | Thiamine PPi, FAD | [5] |

| This compound Semialdehyde Reductase | Ustilago maydis | This compound Semialdehyde | 0.19 ± 0.03 | - | NADH | [6] |

| D-Glycerate | 17.7 | - | NADP⁺ | [6] | ||

| L-Glycerate | 123.2 | - | NADP⁺ | [6] | ||

| Glycerate Kinase | Escherichia coli | D-Glycerate, ATP | - | - | - | [4] |

Experimental Protocols

Reproducible and rigorous experimental methodologies are essential for the study of metabolic pathways. This section provides detailed protocols for the assay of key enzymes in the this compound semialdehyde pathway.

Assay for Glyoxylate Carboligase Activity

This protocol is adapted from the linked assay described by Cusa et al. (1999) and is suitable for measuring glyoxylate carboligase activity in cell extracts.[3]

Principle: The activity of glyoxylate carboligase is determined by coupling the production of this compound semialdehyde to its reduction by this compound semialdehyde reductase, and monitoring the oxidation of NADH spectrophotometrically at 340 nm.

Reagents:

-

1 M Potassium phosphate (B84403) buffer, pH 7.0

-

100 mM Glyoxylate solution

-

10 mM NADH solution

-

Purified this compound semialdehyde reductase (excess activity)

-

Cell extract containing glyoxylate carboligase

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M potassium phosphate buffer, pH 7.0

-

50 µL of 100 mM glyoxylate

-

20 µL of 10 mM NADH

-

Sufficient amount of purified this compound semialdehyde reductase

-

Add distilled water to a final volume of 980 µL.

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 20 µL of the cell extract.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

The following diagram outlines the workflow for this coupled enzyme assay.

Caption: Experimental workflow for the coupled assay of Glyoxylate Carboligase activity.

Assay for this compound Semialdehyde Reductase Activity

This protocol measures the activity of this compound semialdehyde reductase by monitoring the oxidation of NAD(P)H.[6]

Principle: The reduction of this compound semialdehyde to D-glycerate is coupled to the oxidation of NAD(P)H, which can be monitored as a decrease in absorbance at 340 nm.

Reagents:

-

1 M Potassium phosphate buffer, pH 7.0

-

10 mM this compound semialdehyde solution

-

10 mM NAD(P)H solution

-

Enzyme preparation (purified or cell extract)

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M potassium phosphate buffer, pH 7.0

-

50 µL of 10 mM this compound semialdehyde

-

20 µL of 10 mM NAD(P)H

-

Add distilled water to a final volume of 980 µL.

-

-

Equilibrate the reaction mixture to the desired temperature.

-

Initiate the reaction by adding 20 µL of the enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity.

Implications for Drug Development

The this compound semialdehyde pathway, being central to the carbon metabolism of certain pathogenic microorganisms but absent in humans, presents an attractive target for the development of novel antimicrobial agents.

Potential Drug Targets:

-

Glyoxylate Carboligase: As the first committed step in the pathway, its inhibition would effectively block the assimilation of glyoxylate.

-

This compound Semialdehyde Reductase: Inhibition of this enzyme would lead to the accumulation of this compound semialdehyde, which may be toxic to the cell, and prevent the formation of D-glycerate.

The development of specific inhibitors for these enzymes could lead to the creation of narrow-spectrum antibiotics that target the unique metabolic vulnerabilities of pathogenic microbes. Further research into the structure and mechanism of these enzymes will be crucial for rational drug design. The enol form of this compound semialdehyde phosphate has been shown to be a potent inhibitor of yeast enolase, highlighting the potential for intermediates of this pathway to be explored as lead compounds for inhibitor design.[8]

The logical relationship for drug development targeting this pathway is illustrated below.

Caption: Logical flow for the development of antimicrobials targeting the this compound Pathway.

Conclusion

The this compound semialdehyde pathway is a vital component of carbon metabolism in a range of microorganisms, providing a direct link between two-carbon compounds and central metabolic routes. This guide has provided a detailed overview of this pathway, including its key enzymes, quantitative data, experimental protocols, and potential for therapeutic intervention. For researchers and drug development professionals, a thorough understanding of this pathway is essential for advancing our knowledge of microbial physiology and for pioneering new strategies to combat infectious diseases. Further exploration into the regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly unveil new opportunities for scientific and medical innovation.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Glycolate metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 6. This compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis and inhibitory characteristics of this compound semialdehyde phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Tartronate Semialdehyde: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronate semialdehyde, a key intermediate in glyoxylate (B1226380) metabolism, stands at the crossroads of several critical biochemical pathways. Its discovery and the elucidation of its metabolic roles have been pivotal in understanding microbial and plant carbon metabolism. This technical guide provides a comprehensive overview of the history of this compound semialdehyde, from its initial identification to the characterization of the enzymes responsible for its synthesis and degradation. Detailed experimental protocols, quantitative data on enzyme kinetics, and diagrams of the associated metabolic pathways are presented to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

This compound semialdehyde (TSA), chemically known as 2-hydroxy-3-oxopropanoic acid, is a three-carbon aldehydic acid that plays a crucial role in the assimilation of two-carbon compounds in a variety of organisms, including bacteria, fungi, and plants. It serves as a central intermediate in the glycerate pathway, providing a means to convert glyoxylate into three-carbon compounds that can enter central metabolism. The study of TSA and its associated enzymes has provided significant insights into metabolic diversity and adaptation.

Discovery and Historical Perspective

The story of this compound semialdehyde is intrinsically linked to the elucidation of the glyoxylate cycle and the broader investigation of C2 compound metabolism in microorganisms. While a definitive first "discovery" of the molecule itself is not clearly documented in a single publication, its existence and metabolic relevance were gradually unveiled through the characterization of the enzymes that produce and consume it.

A pivotal moment in this narrative was the discovery of the glyoxylate cycle in 1957 by Sir Hans Kornberg and his mentor Hans Krebs, which explained how organisms could utilize acetate (B1210297) as a sole carbon source.[1][2] This discovery set the stage for understanding how two-carbon units could be converted into larger molecules.

Subsequent research in the late 1950s and early 1960s led to the identification of the key enzymes of the glycerate pathway, which directly involves this compound semialdehyde.

-

1956: Barkulis and Krakow reported the conversion of glyoxylate to hydroxypyruvate in extracts of Escherichia coli, hinting at a pathway involving C3 intermediates.[3]

-

1961: Gotto and Kornberg described the preparation and properties of crystalline tartronic semialdehyde reductase from a Pseudomonas species, providing the first clear evidence of an enzyme that acts on TSA.[4][5][6]

-

1964: Gupta and Vennesland characterized glyoxylate carboligase (now more commonly known as this compound-semialdehyde synthase) from Escherichia coli, the enzyme responsible for the synthesis of TSA from two molecules of glyoxylate.[3][5]

These seminal works laid the foundation for our current understanding of the central role of this compound semialdehyde in microbial metabolism.

Biochemical Pathways Involving this compound Semialdehyde

This compound semialdehyde is a key player in the glycerate pathway , which provides a route for the assimilation of glyoxylate. This pathway is particularly important for organisms growing on C2 compounds or those that produce glyoxylate as a result of other metabolic processes, such as the degradation of purines or photorespiration.[1][7]

The core of the pathway consists of two key enzymatic steps:

-

Synthesis of this compound Semialdehyde: Two molecules of glyoxylate are condensed to form one molecule of this compound semialdehyde and one molecule of carbon dioxide. This reaction is catalyzed by This compound-semialdehyde synthase .[1]

-

Reduction to D-Glycerate: this compound semialdehyde is then reduced to D-glycerate, a reaction catalyzed by This compound semialdehyde reductase .[8] D-glycerate can subsequently be phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates of glycolysis and can thus be readily integrated into central carbon metabolism.[1]

An alternative route for TSA formation exists in some organisms through the isomerization of hydroxypyruvate, catalyzed by hydroxypyruvate isomerase.[8][9]

Signaling and Regulatory Pathways

The flux through the this compound semialdehyde pathway is tightly regulated to meet the metabolic needs of the cell and to prevent the accumulation of potentially toxic intermediates like glyoxylate. Regulation occurs at both the transcriptional and allosteric levels.

In Escherichia coli, the genes encoding the enzymes of the glyoxylate and glycerate pathways are subject to transcriptional control. For instance, the expression of these genes can be induced by the presence of C2 compounds like glycolate (B3277807) or acetate.[10]

Allosteric regulation of key enzymes also plays a crucial role. While specific allosteric effectors for this compound-semialdehyde synthase and reductase are not extensively characterized, the broader context of glyoxylate metabolism suggests that the levels of key metabolites such as acetyl-CoA can influence pathway activity.[10]

dot

Caption: The Glycerate Pathway for Glyoxylate Assimilation.

Key Enzymes

This compound-Semialdehyde Synthase (EC 4.1.1.47)

Also known as glyoxylate carboligase, this enzyme catalyzes the ligation of two glyoxylate molecules to form this compound semialdehyde and CO2.[11] It is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and also requires FAD as a cofactor.[3] The gene encoding this enzyme is often denoted as gcl.[12]

This compound Semialdehyde Reductase (EC 1.1.1.60)

This enzyme, also referred to as 2-hydroxy-3-oxopropionate reductase, catalyzes the NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[8][9] It exhibits specificity for the D-isomer of glycerate. The gene is often designated as tsr or glxR.

Quantitative Data

The kinetic properties of the enzymes in the this compound semialdehyde pathway have been characterized in several organisms. The following tables summarize some of the key quantitative data available in the literature.

Table 1: Kinetic Parameters of this compound Semialdehyde Reductase from Ustilago maydis [9]

| Substrate | Cofactor | Km (mM) | Vmax (µmol/min/mg) |

| D-Glycerate | NAD+ | 17.7 ± 1.2 | 2.5 ± 0.1 |

| L-Glycerate | NAD+ | 123.2 ± 8.5 | 1.8 ± 0.1 |

| This compound Semialdehyde | NADH | 0.19 ± 0.03 | 10.2 ± 0.3 |

| NADP+ | - | 0.08 ± 0.01 | - |

| NADPH | - | 0.04 ± 0.01 | - |

Experimental Protocols

Synthesis of this compound Semialdehyde

A common method for the laboratory preparation of this compound semialdehyde involves the enolization of lithium hydroxypyruvate in an alkaline medium.

Materials:

-

Lithium hydroxypyruvate

-

Alkaline solution (e.g., NaOH or KOH)

-

HPLC system for concentration determination

Procedure:

-

Dissolve lithium hydroxypyruvate in an alkaline solution.

-

Allow the enolization reaction to proceed. The conversion rate is typically around 50%.

-

Monitor the reaction and determine the concentration of the resulting this compound semialdehyde using a suitable analytical method such as HPLC.

Purification of this compound-Semialdehyde Synthase (Glyoxylate Carboligase) from E. coli

The following is a general protocol for the purification of recombinant His-tagged this compound-semialdehyde synthase.

dot

Caption: General workflow for the purification of His-tagged GCL.

Procedure:

-

Expression: Express the His-tagged this compound-semialdehyde synthase in a suitable E. coli expression strain.

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or another appropriate method.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

IMAC Purification: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column to remove non-specifically bound proteins.

-

Elution: Elute the bound protein using a buffer containing a high concentration of imidazole.

-

Buffer Exchange: Exchange the buffer of the purified protein using a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzyme Assay for this compound Semialdehyde Reductase

The activity of this compound semialdehyde reductase can be determined spectrophotometrically by monitoring the oxidation or reduction of the pyridine (B92270) nucleotide cofactor (NADH or NADPH) at 340 nm.

Reaction Mixture (for reduction of TSA):

-

Buffer (e.g., 50 mM Glycine, pH 8.5)

-

This compound semialdehyde (substrate)

-

NADH or NADPH (cofactor)

-

Enzyme solution

Procedure:

-

Prepare the reaction mixture without the enzyme in a cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NAD(P)H. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion and Future Directions

The discovery and characterization of this compound semialdehyde and its associated metabolic pathway have been instrumental in advancing our understanding of microbial and plant carbon metabolism. The glycerate pathway provides a vital link between two-carbon and three-carbon metabolic pools, enabling organisms to thrive on a variety of carbon sources.

For researchers and drug development professionals, the enzymes of this pathway present potential targets for antimicrobial agents, particularly in pathogens that rely on the glyoxylate cycle for survival. Furthermore, a deeper understanding of the regulation of this pathway could inform metabolic engineering efforts aimed at the production of valuable biochemicals.

Future research will likely focus on a more detailed elucidation of the regulatory networks controlling the this compound semialdehyde pathway, the discovery of novel enzymatic activities related to TSA metabolism in diverse organisms, and the exploitation of these enzymes for biotechnological applications.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Transcriptional regulation of glutathione biosynthesis genes, γ-glutamyl-cysteine ligase and glutathione synthetase in response to cadmium and nonylphenol in Chironomus riparius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biographicalmemoirs.org [biographicalmemoirs.org]

- 5. d-nb.info [d-nb.info]

- 6. [PDF] this compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis | Semantic Scholar [semanticscholar.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Glyoxylate Metabolism in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Molecular cloning, DNA sequencing, and biochemical analyses of Escherichia coli glyoxylate carboligase. An enzyme of the acetohydroxy acid synthase-pyruvate oxidase family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unconventional Catalytic Strategy of Tartronate-Semialdehyde Synthase: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of tartronate-semialdehyde synthase (TSS), also known as glyoxylate (B1226380) carboligase (GCL). The document is intended for researchers, scientists, and drug development professionals interested in the intricate enzymatic processes and potential therapeutic applications related to glyoxylate metabolism.

Introduction

This compound-semialdehyde synthase (EC 4.1.1.47) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the glyoxylate and dicarboxylate metabolic pathways.[1] It catalyzes the condensation of two molecules of glyoxylate to produce one molecule of this compound semialdehyde and one molecule of carbon dioxide.[1][2] This enzyme is of particular interest due to its unique catalytic mechanism, which deviates from the canonical model for TPP-dependent enzymes. Understanding this mechanism is vital for the development of inhibitors and for potential applications in synthetic biology.

Catalytic Mechanism of this compound-Semialdehyde Synthase

The catalytic cycle of this compound-semialdehyde synthase involves a series of steps orchestrated by the TPP cofactor within a specialized active site. Unlike many other TPP-dependent enzymes, TSS lacks a conserved glutamate (B1630785) residue that is typically involved in the activation of the TPP cofactor.[3] Instead, the enzyme creates a hydrophobic microenvironment that facilitates the activation of TPP.

The key steps in the catalytic mechanism are as follows:

-

TPP Activation: The TPP cofactor, in its iminopyrimidine form, undergoes a proton transfer to form a reactive ylid/carbanion. This is facilitated by the hydrophobic environment of the active site.

-

Nucleophilic Attack: The TPP ylid performs a nucleophilic attack on the carbonyl carbon of the first glyoxylate molecule, forming a covalent intermediate.

-

Decarboxylation: The resulting intermediate undergoes decarboxylation, releasing a molecule of CO2 and forming an enamine intermediate.

-

Second Substrate Binding and Attack: The enamine intermediate then attacks the carbonyl carbon of a second glyoxylate molecule.

-

Product Formation and Release: The resulting adduct rearranges to form this compound semialdehyde and regenerate the TPP cofactor, completing the catalytic cycle.

Signaling Pathways and Experimental Workflows

The study of this compound-semialdehyde synthase involves a range of experimental techniques, from protein expression and purification to detailed kinetic and structural analyses. The following diagrams illustrate the catalytic pathway and a typical experimental workflow for characterizing the enzyme.

References

- 1. 2PAN: Crystal structure of E. coli glyoxylate carboligase [ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4′-aminopyrimidinium and the 1′,4′-iminopyrimidine tautomeric forms in the absence of the conserved glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of Tartronate Semialdehyde Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60), is a key enzyme in the metabolism of various organisms.[1][2][3] It belongs to the β-hydroxyacid dehydrogenase family and plays a crucial role in the final step of D-glycerate biosynthesis by catalyzing the reversible reduction of this compound semialdehyde to D-glycerate, utilizing NADH or NADPH as a cofactor.[1][4][5][6] This enzyme is integral to the degradation pathways of D-glucarate and D-galactarate and has been identified as a rate-limiting step in glycerol (B35011) assimilation in certain fungi.[1][7][8][9][10] Understanding the biochemical properties of TSR is essential for applications in metabolic engineering and as a potential target for drug development.

Enzyme Kinetics and Substrate Specificity

The kinetic properties of this compound semialdehyde reductase have been characterized, particularly from the fungus Ustilago maydis (rTsr1). The enzyme exhibits a strong preference for D-glycerate and demonstrates dual cofactor specificity.[1][11]

Quantitative Kinetic Data

| Substrate | Cofactor | Km (mM) | Vmax (µmol/min/mg) | Reference |

| D-Glycerate | NAD+ | 17.7 | Not specified | [1] |

| L-Glycerate | NAD+ | 123.2 | Not specified | [1] |

| Tartronic Semialdehyde | NADH | 0.19 ± 0.03 | Not specified | [1] |

Substrate and Cofactor Specificity of rTsr1

The purified recombinant TSR from Ustilago maydis (rTsr1) was tested against various substrates. The highest activity was observed with DL-glycerate, followed by D-glycerate. The enzyme showed significantly lower activity with L-glycerate and negligible activity with 6-phosphogluconic acid, β-hydroxybutyric acid, and D-threonine. The enzyme demonstrated activity with both NAD+ and NADP+ as cofactors.[1]

Structural Properties

The three-dimensional structure of this compound semialdehyde reductase from Salmonella typhimurium has been resolved by X-ray crystallography to a resolution of 1.65 Å.[4][6][12] The enzyme is a member of the structurally related β-hydroxyacid dehydrogenase family.[1][13]

Key structural features include:

-

The active site, which in the crystal structure, contains an L-tartrate molecule that likely mimics the binding of the product, glycerate.[4][12]

-

The presence of a Rossmann fold-like nucleotide-binding domain at the N-terminus, which is a characteristic feature of dinucleotide-binding enzymes.[14]

Metabolic Significance

This compound semialdehyde reductase is a crucial enzyme in several metabolic pathways, primarily in the catabolism of acidic sugars.

D-Glucarate and D-Galactarate Degradation

In organisms like E. coli, TSR is part of the pathway that degrades D-glucarate and D-galactarate. In this pathway, these sugars are converted to this compound semialdehyde, which is then reduced by TSR to D-glycerate. D-glycerate can then be phosphorylated to enter central metabolism.[7][9][10]

Experimental Protocols

Expression and Purification of Recombinant this compound Semialdehyde Reductase (from Ustilago maydis)

-

Gene Expression : The cDNA encoding TSR (e.g., Um02592) is expressed in E. coli, often with a hexa-histidine tag to facilitate purification. To enhance the production of soluble protein, induction of expression is typically performed at a reduced temperature, such as 25°C.[1]

-

Purification : The recombinant protein is purified from the soluble fraction of E. coli lysate using affinity chromatography, such as with a Ni-chelating column. This single-step purification can yield a protein with greater than 95% homogeneity.[1]

Enzyme Activity Assay

The activity of this compound semialdehyde reductase can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.[1]

Oxidation Reaction (Glycerate to this compound Semialdehyde):

-

Reaction Mixture :

-

Substrate (e.g., 25 mM DL-glycerate, D-glycerate, or L-glycerate)

-

Cofactor (10 mM NAD+ or NADP+)

-

Purified enzyme (e.g., 1.0 µg of rTsr1)

-

-

Procedure : The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm due to the production of NADH or NADPH is monitored.[1]

Reduction Reaction (this compound Semialdehyde to Glycerate):

-

Reaction Mixture :

-

Substrate (tartronic semialdehyde)

-

Cofactor (NADH or NADPH)

-

Purified enzyme

-

-

Procedure : The decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH is monitored.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH or NADPH per minute under the specified conditions (e.g., 40°C). The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH or NADPH at 340 nm.[1]

Conclusion

This compound semialdehyde reductase is a structurally and functionally characterized enzyme with a significant role in microbial and potentially other eukaryotic metabolic pathways. Its well-defined biochemical properties, including its kinetics and substrate specificity, provide a solid foundation for further research. This information is valuable for metabolic engineering efforts aimed at, for example, improving the bioconversion of glycerol into higher-value products, as well as for the rational design of inhibitors for drug development applications.[1][8]

References

- 1. This compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG ENZYME: 1.1.1.60 [genome.jp]

- 3. uniprot.org [uniprot.org]

- 4. X-ray crystal structure of GarR-tartronate semialdehyde reductase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray crystal structure of GarR—this compound semialdehyde reductase from Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PathWhiz [smpdb.ca]

- 8. This compound semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New Insights into the Alternative d-Glucarate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] this compound Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis | Semantic Scholar [semanticscholar.org]

- 12. 1vpd - Proteopedia, life in 3D [proteopedia.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. portlandpress.com [portlandpress.com]

The Role of Tartronate in Microbial Metabolic Pathways: A Technical Guide

Tartronate and its intermediate, this compound semialdehyde, are key players in a specialized metabolic route in various microorganisms, known as the glycerate pathway. This pathway provides a crucial link between C2 compounds, such as glyoxylate (B1226380), and the central carbon metabolism. Understanding this pathway is essential for researchers in microbiology, biochemistry, and for professionals in drug development exploring novel metabolic engineering strategies and potential antimicrobial targets. This guide provides an in-depth look at the core enzymes, regulatory aspects, and experimental methodologies associated with this compound metabolism.

The Core Metabolic Pathway: From Glyoxylate to Glycolysis

The central role of this compound metabolism is to convert glyoxylate, a product of pathways like the glyoxylate cycle or the degradation of allantoin (B1664786) and dichloroacetate, into D-glycerate.[1] D-glycerate is then phosphorylated to enter the preparatory phase of glycolysis. This conversion is primarily accomplished through a two-step process catalyzed by two key enzymes: glyoxylate carboligase and this compound semialdehyde reductase.

The overall transformation can be summarized as: 2 Glyoxylate → this compound Semialdehyde + CO₂ → D-Glycerate

The D-glycerate is subsequently phosphorylated by glycerate 2-kinase to form 2-phosphoglycerate, a direct intermediate of the glycolytic pathway.[2]

Key Enzymes and Reactions

a) Glyoxylate Carboligase (EC 4.1.1.47)

Also known as this compound-semialdehyde synthase, this thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two glyoxylate molecules to form one molecule of this compound semialdehyde, releasing carbon dioxide in the process.[1]

-

Reaction: 2 Glyoxylate → this compound semialdehyde + CO₂

-

Mechanism: The reaction involves the TPP cofactor attacking the carbonyl carbon of the first glyoxylate molecule, followed by decarboxylation. The resulting intermediate then performs a nucleophilic attack on a second glyoxylate molecule to yield this compound semialdehyde.[1]

b) this compound Semialdehyde Reductase (TSR) (EC 1.1.1.60)

TSR is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible, NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[3][4] This enzyme is crucial as it represents the final step in the synthesis of glycerate from glyoxylate.[5] While widely distributed in bacteria, eukaryotic versions have also been identified and characterized, highlighting their role in glycerol (B35011) assimilation in fungi like Ustilago maydis.[3][4]

-

Reaction: this compound semialdehyde + NAD(P)H + H⁺ ↔ D-Glycerate + NAD(P)⁺

-

Cofactor Specificity: Some TSRs show dual specificity for both NADH and NADPH.[3][4]

c) Glycerate 2-Kinase (GK-II) (EC 2.7.1.-)

Glycerate 2-kinase phosphorylates D-glycerate at the second carbon, producing 2-phosphoglycerate (2PG), which directly enters the central metabolic pathway of glycolysis.[2] This enzyme is distinct from the more common glycerate 3-kinase (GarK or GK-I family). The GK-II family has a unique protein fold and is found across all three domains of life.[2]

-

Reaction: D-Glycerate + ATP → 2-Phospho-D-glycerate + ADP

The following diagram illustrates the core this compound metabolic pathway and its integration with central metabolism.

Contextual Roles in Microbial Metabolism

The glycerate pathway is not ubiquitous but is critical under specific metabolic conditions or in organisms utilizing certain substrates.

-